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Compound of Interest

Compound Name: 1-Bromo-5-methoxypentane

Cat. No.: B087083

A Comprehensive Technical Guide to the Spectroscopic Data of 1-Bromo-5-methoxypentane

This guide provides an in-depth analysis of the spectroscopic data for 1-bromo-5-
methoxypentane, tailored for researchers, scientists, and professionals in drug development.
It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS), presented in a clear and accessible format. Furthermore, this
document outlines the experimental protocols for acquiring such data and includes a workflow
visualization to illustrate the process of spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-bromo-5-methoxypentane
(Molecular Formula: CeH13BrO, Molecular Weight: 181.07 g/mol ).[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted based on standard chemical shift values and
coupling patterns for similar functional groups. Experimental values may vary slightly.

Table 1: Predicted *H NMR Data for 1-Bromo-5-methoxypentane
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
] Br-CHz-CHz-CHz2-
3.41 Triplet (t) 2H
CH2-O-CHs
. Br-CHz2-CH2-CHa-
3.38 Triplet (t) 2H
CH2-O-CHs
) Br-CH2-CH2-CH:-
3.30 Singlet (s) 3H
CH2-O-CHs
) Br-CHz-CHz-CHz2-
1.88 Quintet 2H
CH2-O-CHs
i Br-CHz2-CHz2-CHa-
1.62 Quintet 2H
CH2-O-CHs
Br-CHz-CH2-CHa2-
1.45 Sextet 2H

CH2-O-CHs

Table 2: Predicted 13C NMR Data for 1-Bromo-5-methoxypentane

Chemical Shift (6, ppm)

Assignment

72.9 Br-CHz-CHz2-CH2-CH2-O-CHs
58.5 Br-CHz-CHz2-CH2-CH2-O-CHs
33.8 Br-CHz-CHz-CH2-CH2-O-CHs
32.5 Br-CHz-CH2-CH2-CH2-O-CHs
29.4 Br-CHz-CHz2-CH2-CH2-O-CHs
22.5 Br-CHz-CHz2-CH2-CH2-O-CHs

Infrared (IR) Spectroscopy

The IR spectrum of 1-bromo-5-methoxypentane is expected to show characteristic absorption

bands for its functional groups.
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Table 3: Characteristic IR Absorption Bands for 1-Bromo-5-methoxypentane

Wavenumber . . . .

Intensity Bond Vibration Functional Group
(cm™)
2945 - 2850 Strong C-H stretch Alkane (sp?® C-H)
1300 - 1150 Medium C-H wag -CH2Br
1150 - 1050 Strong C-O stretch Ether
690 - 515 Strong C-Br stretch Alkyl Bromide

Mass Spectrometry (MS)

Mass spectrometry of 1-bromo-5-methoxypentane, particularly using a technique like Gas
Chromatography-Mass Spectrometry (GC-MS), provides information about the mass-to-charge
ratio of the molecule and its fragments.

Table 4: Key GC-MS Data for 1-Bromo-5-methoxypentane

m/z Value Relative Intensity Possible Fragment
45 Top Peak [CH20CHs]*

69 2nd Highest [CsHo]*

41 3rd Highest [CsHs]+

Data sourced from PubChem CID 542342.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh 5-25 mg of 1-bromo-5-methoxypentane for *H NMR (or 50-100 mg for
13C NMR) into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCls).

o Gently mix the sample until the compound is fully dissolved. A vortex mixer can be used if
necessary.

o Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.

o If an internal standard is required, a small amount of tetramethylsilane (TMS) can be
added to the solvent before dissolving the sample.

o Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a
gauge.

o Place the sample into the NMR probe.

o The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to
ensure field stability.

o The magnetic field is "shimmed" to maximize its homogeneity, which results in sharp, well-
resolved peaks.

o The NMR probe is tuned to the specific nucleus being observed (e.g., *H or 13C).

o The appropriate NMR experiment (e.g., a standard 1D proton or carbon pulse sequence)
is selected, and acquisition parameters such as the number of scans and spectral width
are set.

o The experiment is initiated to collect the Free Induction Decay (FID) signal.
» Data Processing:

o The acquired FID is converted into a spectrum using a Fourier transform.
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[e]

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

o

The baseline of the spectrum is corrected to be flat.

[¢]

The chemical shifts are referenced to the internal standard (TMS at O ppm).

[¢]

For *H NMR, the peaks are integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy

o Sample Preparation (Thin Film Method for Liquids):

o Place a drop of neat 1-bromo-5-methoxypentane onto a clean, dry salt plate (e.g., NaCl
or KBr).

o Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film
between the plates.

o Ensure there are no air bubbles in the film.
o Data Acquisition:
o Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty spectrometer to account for atmospheric
CO:z and water vapor.

o Acquire the sample spectrum. The instrument passes an infrared beam through the
sample, and the detector measures the amount of light transmitted at each wavelength.

» Data Processing:

o The sample spectrum is ratioed against the background spectrum to produce the final
transmittance or absorbance spectrum.

o The resulting spectrum is a plot of percent transmittance versus wavenumber (cm1).

Mass Spectrometry (Electron lonization - El)
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e Sample Introduction:

o The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-
MS) for volatile liquids like 1-bromo-5-methoxypentane. The GC separates the
components of a mixture before they enter the mass spectrometer.

¢ lonization:

o In the ion source, the sample molecules are bombarded with a high-energy beam of
electrons (typically 70 eV).

o This bombardment knocks an electron off the molecule, forming a positively charged
molecular ion (radical cation, M*e).

o The high energy of this process often causes the molecular ion to fragment into smaller,
positively charged ions and neutral radical species.

e Mass Analysis:

o The positively charged ions are accelerated by an electric field into a mass analyzer (e.qg.,
a quadrupole or a magnetic sector).

o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
e Detection:
o An electron multiplier detector records the abundance of ions at each m/z value.

o The resulting data is plotted as a mass spectrum, showing the relative abundance of each
ion versus its m/z ratio. The most abundant ion is assigned a relative abundance of 100%
and is called the base peak.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for determining the structure of a
chemical compound using spectroscopic methods.
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General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the process of chemical structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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